(S)-tert-Butyl 5-oxotetrahydrofuran-2-carboxylate
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Overview
Description
(S)-tert-Butyl 5-oxotetrahydrofuran-2-carboxylate is an organic compound that belongs to the class of tetrahydrofuran derivatives It is characterized by a furan ring with a carboxylate group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 5-oxotetrahydrofuran-2-carboxylate typically involves the enantioselective hydrogenation of dialkyl 2-oxoglutarates over cinchona-modified platinum/alumina catalysts . This method ensures the production of the desired enantiomer with high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using similar catalytic systems. The reaction conditions are optimized to achieve high efficiency and purity, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 5-oxotetrahydrofuran-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The carboxylate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(S)-tert-Butyl 5-oxotetrahydrofuran-2-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceutical Development: The compound is used in the development of potential drug candidates.
Biological Studies: It is employed in studies related to enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 5-oxotetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets. The compound may act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-5-Oxo-tetrahydrofuran-2-carboxylic acid: A similar compound with a carboxylic acid group instead of a tert-butyl ester.
(S)-Methyl 5-oxotetrahydrofuran-2-carboxylate: Another derivative with a methyl ester group.
Uniqueness
(S)-tert-Butyl 5-oxotetrahydrofuran-2-carboxylate is unique due to its tert-butyl ester group, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C9H14O4 |
---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
tert-butyl (2S)-5-oxooxolane-2-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-9(2,3)13-8(11)6-4-5-7(10)12-6/h6H,4-5H2,1-3H3/t6-/m0/s1 |
InChI Key |
YLXNLHFGLNCGEK-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCC(=O)O1 |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(=O)O1 |
Origin of Product |
United States |
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